Hexahydroxybenzene
Description
Properties
IUPAC Name |
benzene-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPUAXALDFFXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060563 | |
| Record name | Benzenehexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-80-0 | |
| Record name | Hexahydroxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexahydroxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenehexol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528169 | |
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| Record name | 1,2,3,4,5,6-Benzenehexol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenehexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydroxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZENEHEXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80XJ9A89E2 | |
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Mechanism of Action
Target of Action
Hexahydroxybenzene, also known as Benzenehexol, is an organic compound with the formula C6H6O6 or C6(OH)6. It is a six-fold phenol of benzeneIt has been used as a starting material for a class of discotic liquid crystals, indicating its potential interactions with various organic and inorganic materials.
Mode of Action
The mode of action of this compound is primarily through its interactions with its targets. For instance, it has been reported that this compound can form an adduct with 2,2’-bipyridine, with a 1:2 molecular ratio. This suggests that this compound can interact with other compounds to form complex structures. Additionally, it has been found that this compound can lose the six H+ ions from the hydroxyl groups, yielding the hexaanion C6O6−6. This indicates that this compound can undergo ionization, which may affect its interactions with its targets.
Biochemical Pathways
It has been reported that the oxidation of this compound yields tetrahydroxy-p-benzoquinone (thbq), rhodizonic acid, and dodecahydroxycyclohexane. This suggests that this compound may be involved in oxidation reactions and could potentially influence related biochemical pathways.
Pharmacokinetics
It is known that this compound is a crystalline solid soluble in hot water, which suggests that it may have good bioavailability when administered orally
Result of Action
It has been suggested that this compound can form complex structures with other compounds, which could potentially lead to various molecular and cellular effects
Action Environment
It is known that this compound is a crystalline solid with a melting point above 310°c, suggesting that it may be stable under a wide range of environmental conditions
Biochemical Analysis
Biochemical Properties
Hexahydroxybenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can lose the six hydrogen ions from its hydroxyl groups, forming the hexaanion C₆O₆⁶⁻ . This anion can interact with metal ions, forming complexes that are useful in various biochemical applications. For example, the potassium salt of this anion is a component of Liebig’s “potassium carbonyl,” a product of the reaction of carbon monoxide with potassium . Additionally, this compound can form esters and ethers, which further expand its biochemical utility .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can impact cellular functions by altering the availability of these ions for other biochemical processes . Additionally, this compound’s interactions with enzymes and proteins can modulate their activity, leading to changes in cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that can inhibit or activate enzymes . For example, the formation of the hexaanion C₆O₆⁶⁻ can lead to the inhibition of certain enzymes by sequestering metal ions required for their activity . Additionally, this compound can undergo oxidation to form tetrahydroxy-p-benzoquinone, rhodizonic acid, and dodecahydroxycyclohexane, which can further interact with biomolecules and influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of various oxidation products . These degradation products can have different biochemical properties and can influence cellular functions differently. Long-term studies have shown that this compound and its degradation products can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and disruption of cellular functions . These threshold effects highlight the importance of careful dosage control in biochemical applications involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be oxidized to form tetrahydroxy-p-benzoquinone, rhodizonic acid, and dodecahydroxycyclohexane . These oxidation products can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes and cofactors can also modulate these metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound can form complexes with metal ions, which can be transported by specific metal ion transporters . This transport mechanism ensures the proper distribution of this compound within cells and tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can accumulate in the cytoplasm or be transported to the nucleus, where it can influence gene expression and other nuclear processes . The compound’s localization can also affect its activity and function within the cell .
Biological Activity
Hexahydroxybenzene, also known as Benzenehexol, is an organic compound with the chemical formula C6H6O6. It has garnered attention in various fields of research due to its unique biochemical properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Target Interactions
this compound interacts with various biological targets, including enzymes and metal ions. Its hydroxyl groups allow it to form complexes that can modulate enzyme activity and influence cellular metabolism. The compound has been shown to form adducts with ligands such as 2,2’-bipyridine, indicating its potential role in coordination chemistry and biological catalysis.
Biochemical Pathways
The oxidation of this compound leads to the formation of several products, including tetrahydroxy-p-benzoquinone and rhodizonic acid. These metabolic products can further participate in biochemical reactions, influencing pathways related to oxidative stress and cellular signaling .
Cellular Effects
This compound exhibits a range of cellular effects:
- Cell Signaling : It has been observed to affect cell signaling pathways by altering the availability of metal ions, which are crucial for various enzymatic reactions.
- Gene Expression : The compound can influence gene expression patterns, potentially leading to changes in cellular function and behavior.
- Metabolic Activity : At low doses, this compound can modulate metabolic pathways without significant toxicity, suggesting a therapeutic window for its use in biomedical applications .
Pharmacokinetics
This compound is characterized by its solubility in hot water and stability under physiological conditions. Its transport within biological systems is facilitated by interactions with specific transporters and binding proteins, allowing for effective distribution to target tissues.
Case Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Modulation Study : Research indicated that this compound can modulate the activity of certain enzymes involved in metabolic pathways. In animal models, low doses resulted in enhanced enzyme activity without inducing toxic effects.
- Metal Ion Complexation : A study demonstrated that this compound forms stable complexes with copper ions (Cu) in metal-organic frameworks (MOFs). These complexes exhibited unique electronic properties and stability under electron beam irradiation, highlighting their potential for applications in materials science and catalysis .
- Antioxidant Activity Assessment : In vitro studies have suggested that this compound possesses antioxidant properties, potentially protecting cells from oxidative damage through its ability to scavenge free radicals and chelate metal ions .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Enhances enzyme activity at low doses without toxicity. |
| Metal Ion Complexation | Forms stable complexes with metal ions like Cu, affecting electronic properties. |
| Antioxidant Properties | Scavenges free radicals and chelates metal ions, providing cellular protection against oxidative stress. |
Scientific Research Applications
Chemical Synthesis
Hexahydroxybenzene as a Chemical Intermediate
- This compound serves as a crucial intermediate in organic synthesis. Its ability to undergo various transformations allows it to be converted into numerous derivatives, which are essential in the production of pharmaceuticals, agrochemicals, and other organic compounds.
- For instance, this compound can be oxidized to produce tetrahydroxy-p-benzoquinone and rhodizonic acid, which are important for further chemical reactions .
Materials Science
Metal-Organic Frameworks (MOFs)
- This compound is utilized in the synthesis of two-dimensional metal-organic frameworks. These frameworks exhibit potential applications in energy storage and electrocatalysis due to their conductive properties .
- Research has shown that this compound-based MOFs can act as effective electrocatalysts for oxygen reduction reactions, which are critical in fuel cell technology.
Liquid Crystals
- Partially O-alkylated derivatives of this compound have been explored for their liquid crystalline properties. The arrangement and stereochemistry of hydroxyl groups significantly influence the stability and type of mesophases formed.
Biochemical Applications
Interaction with Metal Ions
- This compound can form complexes with various metal ions, impacting cellular functions and enzyme activities. This property is being investigated for its potential therapeutic applications .
- It has been observed that this compound influences cellular signaling pathways and gene expression through its interactions with biomolecules .
Analytical Chemistry
- In analytical methods, this compound has been used as an internal standard in gas chromatography coupled with mass spectrometry for measuring specific biomolecules in serum samples .
Energy Storage and Conversion
Photo-Electrode Materials
- Recent studies propose this compound as an active material in photo-enhanced lithium-ion batteries. It functions both as a light harvester and an energy storage medium, enhancing charge transfer efficiency when exposed to light .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Table 2: MOF Performance Comparison
| MOF Property | Cu-HHB | Cu-HAB | Cu₃(HHTP)₂ |
|---|---|---|---|
| Conductivity (S/cm) | 10⁻⁵–10⁻³ | 10⁻²–10⁻¹ | 10⁻¹–10⁰ |
| Bandgap (eV) | ~1.0 | ~0.5 | ~0.3 |
| Stability in Air | Moderate | High | High |
Preparation Methods
Reaction Mechanism and Conditions
THBQ undergoes enolic reduction in acidic media. Stannous chloride acts as a reducing agent, converting the quinone structure to the hexahydroxybenzene enol form. The reaction is typically performed under reflux conditions (boiling HCl) with strict exclusion of oxygen to prevent re-oxidation.
Key Steps :
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Dissolution of THBQ : 10 g of THBQ is dissolved in 200 mL of 2.5 N HCl.
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Reduction : 100 g of stannous chloride dihydrate is added rapidly to the boiling solution.
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Precipitation : Concentrated HCl is added to the cooled mixture, precipitating this compound as white crystals.
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Purification : Crystals are filtered, washed with ethanol and HCl, and dried under nitrogen.
Experimental Data and Yields
Advantages and Limitations
-
Advantages : High yield, straightforward purification, and minimal side reactions.
-
Limitations : Requires strict anoxic conditions; THBQ availability may limit scalability.
Alkali Metal Carbonyl Hydrolysis
This method involves the reaction of alkali metals (e.g., sodium, potassium) with carbon monoxide (CO) under high pressure and temperature, followed by hydrolysis.
Reaction Mechanism and Conditions
Alkali metals react with CO to form metal carbonyls, which hydrolyze to yield this compound. Sodium is preferred due to easier hydrolysis compared to potassium derivatives.
Key Steps :
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Carbonyl Formation : Sodium or potassium is reacted with CO at 250–380°C and 30–180 atm pressure.
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Hydrolysis : The resulting carbonyl is treated with water or acids (e.g., acetic acid) under reducing conditions (e.g., SnCl₂/HCl).
Experimental Data and Yields
Advantages and Limitations
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Advantages : Direct synthesis from CO and alkali metals; scalable for industrial use.
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Limitations : Requires specialized autoclaves; residual metal salts necessitate purification.
Oxidation of Inositol
A less common method involves oxidizing myo-inositol to this compound, though details are sparse in modern literature.
Reaction Overview
Myo-inositol is oxidized to form this compound via enolization. This route is historically significant but has largely been superseded by the SnCl₂ and alkali metal methods.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Reagents |
|---|---|---|---|---|
| SnCl₂ Reduction | 75% | High | Moderate | THBQ, SnCl₂, HCl |
| Alkali Metal Carbonyl | 38–72% | Moderate | High | Na/K, CO, H₂O/HCl |
| Inositol Oxidation | <50% | Low | Low | Myo-inositol, Oxidizer |
Purification and Derivatization
Q & A
Basic Research Questions
Q. How can researchers accurately determine the molecular weight and structural configuration of Hexahydroxybenzene, and what analytical techniques are essential for confirming its purity?
- Methodological Answer : The molecular weight of this compound (174.1086 g/mol) is calculated by summing the atomic weights of its constituent atoms (6 C, 6 H, 6 O) using standardized atomic weights (C: 12.0107, H: 1.008, O: 15.9994) . To confirm purity, techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. Common errors include contamination during synthesis or incomplete desiccation, which can skew elemental analysis results. Cross-validation with X-ray crystallography may resolve structural ambiguities .
Q. What are the established protocols for synthesizing this compound in laboratory settings, and how can researchers mitigate common synthetic challenges such as oxidation or instability?
- Methodological Answer : Synthesis typically involves controlled hydroxylation of benzene derivatives under inert atmospheres to prevent oxidation. For example, stepwise hydroxylation using protective groups (e.g., silyl ethers) can stabilize intermediates. Challenges include managing exothermic reactions and avoiding side products like quinones. Researchers should employ real-time monitoring via infrared (IR) spectroscopy and use argon/vacuum environments to minimize degradation .
Advanced Research Questions
Q. What experimental strategies can be employed to investigate the thermal and photochemical stability of this compound, and how should researchers design controlled degradation studies to identify byproducts?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability under varying oxygen levels. Photodegradation studies require UV-Vis irradiation setups with wavelength-specific filters. Byproducts (e.g., oxidized derivatives like triquinones) are identified using liquid chromatography-mass spectrometry (LC-MS). Researchers must calibrate equipment to account for ambient humidity, which accelerates decomposition .
Q. How can interdisciplinary approaches resolve discrepancies in reported solubility profiles of this compound across different solvent systems?
- Methodological Answer : Contradictory solubility data may arise from polymorphic forms or solvent polarity effects. A combined approach using computational solubility parameters (Hansen solubility parameters) and experimental phase diagrams can clarify inconsistencies. Researchers should standardize solvent purity and temperature (e.g., using controlled water baths) during testing. Statistical tools like ANOVA identify outliers in replicated measurements .
Q. What methodologies are recommended for assessing the environmental persistence of this compound in aqueous systems, and how can bioaccumulation models be adapted given its unique hydroxylated structure?
- Methodological Answer : Persistence is evaluated via hydrolytic stability tests at varying pH levels, with LC-MS tracking degradation kinetics. Bioaccumulation potential is modeled using octanol-water partition coefficients (log Kₒw), though this compound’s high polarity may require adjustments to traditional models. Field studies should account for matrix effects (e.g., organic matter in water) using solid-phase extraction (SPE) and isotopic labeling for trace detection .
Data Analysis and Reproducibility
Q. How should researchers address variability in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Variability in NMR or IR spectra often stems from solvent residues or incomplete drying. Researchers should use deuterated solvents and internal standards (e.g., tetramethylsilane) for calibration. Replicate experiments under identical conditions and metadata documentation (e.g., spectrometer settings) enhance reproducibility. Machine learning algorithms can classify spectral patterns to distinguish artifacts from genuine peaks .
Q. What frameworks ensure ethical and accurate reporting of this compound’s potential bioactivity in preliminary studies?
- Methodological Answer : Preliminary bioactivity assays (e.g., cytotoxicity) must include negative controls and dose-response validation. Ethical reporting requires transparency about uncertainty ranges and avoidance of overgeneralization. Data should be archived in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cross-disciplinary peer review minimizes bias in interpreting biological relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
